molecular formula C26H44NNaO6S B8020994 sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

Cat. No.: B8020994
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-UHFFFAOYSA-M
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Description

Desmosine . Desmosine is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. It is formed through the cross-linking of four lysine residues, which gives elastin its elastic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmosine can be synthesized through a series of chemical reactions involving lysine residues. The process typically involves the oxidation of lysine to form allysine, followed by the condensation of allysine with other lysine residues to form desmosine. The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cross-links.

Industrial Production Methods

Industrial production of desmosine involves the extraction and purification of elastin from natural sources such as animal tissues. The elastin is then hydrolyzed to release desmosine, which is further purified using chromatographic techniques. This method ensures a high yield of desmosine with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Desmosine undergoes various chemical reactions, including:

    Oxidation: Desmosine can be oxidized to form different derivatives, which can be used in further chemical studies.

    Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of individual lysine residues.

    Substitution: Desmosine can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of desmosine, reduced lysine residues, and substituted desmosine compounds with altered functional groups.

Scientific Research Applications

Desmosine has several scientific research applications, including:

    Chemistry: Desmosine is used as a model compound to study the cross-linking mechanisms in proteins and the effects of various chemical reactions on protein structure.

    Biology: In biological research, desmosine is used to study the structure and function of elastin and its role in tissue elasticity.

    Medicine: Desmosine is a biomarker for diseases involving elastin degradation, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis. It is used in diagnostic tests to monitor the progression of these diseases.

    Industry: Desmosine is used in the development of biomaterials and tissue engineering applications, where its elastic properties are beneficial.

Mechanism of Action

Desmosine exerts its effects by forming cross-links between lysine residues in elastin, providing the protein with its elastic properties. The cross-linking involves the formation of covalent bonds between the lysine residues, which stabilizes the elastin structure and allows it to stretch and recoil. This mechanism is crucial for the proper functioning of tissues that require elasticity, such as skin, lungs, and blood vessels.

Comparison with Similar Compounds

Similar Compounds

    Isodesmosine: Isodesmosine is an isomer of desmosine with similar cross-linking properties. It also contributes to the elasticity of elastin.

    Lysine: Lysine is a precursor to desmosine and plays a role in the formation of cross-links in elastin.

    Allysine: Allysine is an intermediate in the synthesis of desmosine and is formed through the oxidation of lysine.

Uniqueness of Desmosine

Desmosine is unique due to its specific role in providing elasticity to elastin. Its ability to form multiple cross-links between lysine residues sets it apart from other amino acids and cross-linking compounds. This unique property makes desmosine an essential component of elastic tissues and a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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